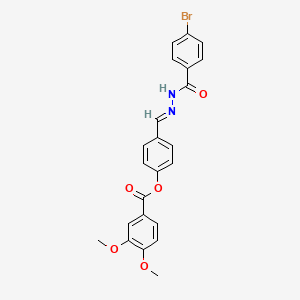

4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-Dimethoxybenzoat ist eine komplexe organische Verbindung mit der Summenformel C23H19BrN2O5. Diese Verbindung zeichnet sich durch das Vorhandensein einer Brombenzoylgruppe, einer Carbohydrazonoyl-Verknüpfung und einer Dimethoxybenzoat-Einheit aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-Dimethoxybenzoat umfasst in der Regel mehrere Schritte:

-

Bildung des Brombenzoyl-Zwischenprodukts: : Der erste Schritt beinhaltet die Bromierung von Benzoylchlorid unter Bildung von 4-Brombenzoylchlorid. Diese Reaktion wird üblicherweise mit Brom in Gegenwart eines Katalysators wie Eisen(III)-chlorid durchgeführt.

-

Bildung der Carbohydrazonoyl-Verknüpfung: : Das 4-Brombenzoylchlorid wird dann mit Hydrazinhydrat umgesetzt, um 4-Brombenzoylhydrazid zu bilden. Dieser Schritt erfordert eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um die Bildung des gewünschten Hydrazids sicherzustellen.

-

Kopplung mit Dimethoxybenzoat: : Der letzte Schritt beinhaltet die Kopplung von 4-Brombenzoylhydrazid mit 3,4-Dimethoxybenzoesäure. Diese Reaktion wird typischerweise durch ein Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie Triethylamin erleichtert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, befolgen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methoxygruppen, eingehen, was zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.

-

Reduktion: : Reduktionsreaktionen können die Brombenzoylgruppe angreifen und diese möglicherweise in eine Benzylgruppe oder andere reduzierte Formen umwandeln.

-

Substitution: : Das Bromatom in der Brombenzoylgruppe kann durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden, was zu einer Vielzahl von Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Chinone ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Benzoylderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-Dimethoxybenzoat als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und Protein-Liganden-Bindung zu untersuchen. Die Brombenzoylgruppe kann mit verschiedenen Markierungen versehen werden, was sie in biochemischen Assays und Bildgebungsstudien nützlich macht.

Medizin

In der Medizin können Derivate dieser Verbindung pharmakologische Aktivität zeigen, wie entzündungshemmende oder krebshemmende Eigenschaften. Es laufen Forschungen, um ihr Potenzial als therapeutisches Mittel zu untersuchen.

Industrie

In industriellen Anwendungen kann diese Verbindung bei der Entwicklung von Spezialchemikalien, einschließlich Farbstoffen, Pigmenten und Polymeren, verwendet werden. Ihre einzigartigen chemischen Eigenschaften machen sie für den Einsatz in Hochleistungsmaterialien und Beschichtungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-Dimethoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Brombenzoylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden, was deren Aktivität möglicherweise hemmt. Die Carbohydrazonoyl-Verknüpfung kann auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen beteiligt sein, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group or other reduced forms.

-

Substitution: : The bromine atom in the bromobenzoyl group can be substituted by various nucleophiles, such as amines or thiols, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromobenzoyl group can be tagged with various labels, making it useful in biochemical assays and imaging studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in high-performance materials and coatings.

Wirkmechanismus

The mechanism of action of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbohydrazonoyl linkage may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-Dimethoxybenzoat

- 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-Dimethoxybenzoat

- 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-Methoxybenzoat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-Dimethoxybenzoat durch sein spezifisches Substitutionsschema und das Vorhandensein sowohl von Brombenzoyl- als auch von Dimethoxybenzoat-Gruppen aus. Diese einzigartige Kombination funktioneller Gruppen verleiht ihm eine besondere chemische Reaktivität und ein mögliches biologisches Aktivitätsprofil, was es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht.

Eigenschaften

CAS-Nummer |

609778-37-2 |

|---|---|

Molekularformel |

C23H19BrN2O5 |

Molekulargewicht |

483.3 g/mol |

IUPAC-Name |

[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C23H19BrN2O5/c1-29-20-12-7-17(13-21(20)30-2)23(28)31-19-10-3-15(4-11-19)14-25-26-22(27)16-5-8-18(24)9-6-16/h3-14H,1-2H3,(H,26,27)/b25-14+ |

InChI-Schlüssel |

HHZNAKPXDADBGY-AFUMVMLFSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)

![[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12012435.png)

![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012446.png)

![3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012462.png)

![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)

![6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12012489.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012496.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)

![6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12012514.png)